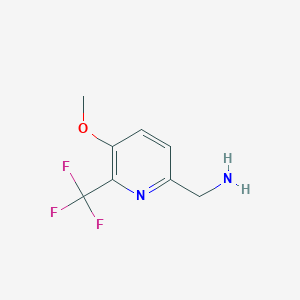

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine

Description

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative featuring a methoxy (-OCH₃) group at position 5, a trifluoromethyl (-CF₃) group at position 6, and a methanamine (-CH₂NH₂) substituent at position 2 of the pyridine ring.

The methoxy group is electron-donating, enhancing solubility in polar solvents, while the trifluoromethyl group is strongly electron-withdrawing, influencing electronic distribution and reactivity. The primary amine (-CH₂NH₂) provides a reactive site for further functionalization, making this compound valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

[5-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanamine |

InChI |

InChI=1S/C8H9F3N2O/c1-14-6-3-2-5(4-12)13-7(6)8(9,10)11/h2-3H,4,12H2,1H3 |

InChI Key |

YJVWSABLNRUKAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyridine-2-carboxaldehyde Derivatives

One common approach involves the reductive amination of 5-methoxy-6-(trifluoromethyl)pyridine-2-carboxaldehyde with ammonia or amine sources to yield the target aminomethyl derivative. This method typically uses mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions.

Procedure Example : The aldehyde intermediate is reacted with ammonia or methylamine in the presence of a reducing agent, often in an alcoholic solvent like ethanol, at temperatures ranging from room temperature to 110 °C. The reaction mixture is then worked up by extraction and purification to isolate the aminomethyl product with high purity.

Advantages : This method offers good regioselectivity and avoids harsh conditions that might degrade sensitive functional groups.

Nucleophilic Substitution on Pyridine-2-methyl Halide Intermediates

Another pathway involves the synthesis of 5-methoxy-6-(trifluoromethyl)pyridine-2-methyl halides (e.g., chlorides or bromides), followed by nucleophilic substitution with ammonia or primary amines to form the aminomethyl derivative.

Typical Conditions : The halide intermediate is treated with an excess of ammonia in a sealed reactor under elevated temperature (e.g., 110 °C) and pressure to promote substitution. Copper salts such as anhydrous copper sulfate may be added as catalysts to enhance reaction rates and yields.

Example from Patent Literature : A reaction involving 2-carboxamide-5-methoxy-6-chloropyridine with methylamine and copper sulfate in ethanol/water heated at 110 °C for 24 hours yielded the corresponding aminomethyl product after extraction and crystallization.

Multi-Step Synthesis via Pyridine Ring Functionalization

Synthesis may also proceed through multi-step functionalization of a pyridine precursor:

Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or via trifluoromethyl-substituted building blocks.

Installation of the methoxy group via nucleophilic aromatic substitution or methylation of hydroxy precursors.

Formation of the aminomethyl substituent by reduction of nitrile or amide intermediates or via halide displacement.

This approach requires careful purification at each step to maintain regioselectivity and avoid side reactions.

CBr4-Mediated Dehydrocyclization and Related Reactions

Recent research has demonstrated the utility of CBr4-mediated reactions for pyridin-2-ylmethanamine derivatives, which may be adapted for the synthesis of this compound or its analogs. Screening of solvents such as acetonitrile and DMSO showed yields up to 86% in related systems. Although direct application to (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is limited by the electron-withdrawing trifluoromethyl group, modifications of this method could be explored.

Data Table: Representative Preparation Conditions and Yields

Research Findings and Analytical Notes

The presence of the trifluoromethyl group at the 6-position significantly influences the electronic properties of the pyridine ring, often reducing nucleophilicity and affecting reaction rates in substitution reactions.

Methoxy substitution at the 5-position provides electron-donating effects, which can partially offset the electron-withdrawing influence of trifluoromethyl, facilitating some nucleophilic aromatic substitutions and reductive aminations.

Copper salts, such as anhydrous copper sulfate, have been shown to catalyze amination reactions effectively in sealed reactors under elevated temperatures, improving yields and selectivity.

Solvent choice critically affects reaction outcomes; polar aprotic solvents like acetonitrile and DMSO have been demonstrated to enhance yields in related pyridin-2-ylmethanamine syntheses.

Purification typically involves extraction with dichloromethane or similar solvents, washing with brine, drying, and crystallization to obtain white crystalline products with melting points around 158 °C, indicative of high purity.

Chemical Reactions Analysis

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of substituted products.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine has shown potential in the development of new pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Studies have demonstrated that related pyridine derivatives possess significant anti-chlamydial activity, indicating that this compound may exhibit similar effects against bacterial pathogens .

- CNS Disorders : The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders. Its structural similarity to known psychoactive agents suggests potential applications in neuropharmacology .

Case Studies

A comprehensive review of FDA-approved drugs containing trifluoromethyl groups highlights the therapeutic potential of such compounds. For instance, drugs like Ubrogepant and Alpelisib utilize similar chemical frameworks to exert their pharmacological effects, underscoring the relevance of this compound in drug design .

Agrochemicals

The unique properties of this compound also extend to agricultural applications:

- Herbicides and Pesticides : The compound's structure allows it to function as an effective herbicide or pesticide. Trifluoromethyl-substituted compounds are known for their potency in disrupting plant growth or pest metabolism, making them valuable in crop protection formulations .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials:

- Coatings : The compound can be utilized in creating coatings that exhibit improved chemical resistance and durability due to the trifluoromethyl group’s properties.

- Nanocomposites : Research into nanocomposite materials suggests that integrating this compound can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, CNS disorders | Enhanced bioactivity, blood-brain barrier penetration |

| Agrochemicals | Herbicides, pesticides | Effective pest control and plant growth disruption |

| Material Sciences | Coatings, nanocomposites | Improved durability and thermal stability |

Mechanism of Action

The mechanism of action of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine exhibit variations in substituent positions, halogens, and functional groups. Below is a detailed comparison based on evidence from patents, catalogs, and synthesis reports:

Structural Isomers and Positional Analogs

Substituent Effects on Physicochemical Properties

Methoxy vs. Chloro :

- Methoxy (-OCH₃) increases polarity and solubility in aqueous media compared to chloro (-Cl), which is more lipophilic and electron-withdrawing .

- Example: The target compound’s predicted solubility in water is higher than that of [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine (210.58 g/mol) due to -OCH₃ .

Amine Functionalization :

- Hydrochloride salts (e.g., [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride) exhibit improved crystallinity and stability, facilitating storage and handling .

Biological Activity

(5-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine, a compound featuring a pyridine ring with methoxy and trifluoromethyl substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.17 g/mol. The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Trifluoromethyl Group | Enhances lipophilicity |

| Methoxy Group | Potentially influences receptor binding |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of central nervous system (CNS) effects and receptor interactions.

Receptor Interactions

- Dopamine Receptors : The compound has been studied for its interaction with dopamine receptors, particularly as a potential antagonist or partial agonist at the D3 receptor. This interaction is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .

- Serotonin Receptors : Similar compounds with trifluoromethyl substitutions have shown enhanced potency in inhibiting serotonin uptake, suggesting that this compound may also interact with serotonin receptors .

- Mechanism of Action : The trifluoromethyl group enhances the ability of the compound to cross cell membranes, facilitating interactions with various receptors and enzymes involved in neurotransmission .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Study on D3R Antagonists : Research focused on optimizing compounds for D3 receptor selectivity showed that modifications similar to those found in this compound could lead to improved CNS activity and selectivity .

- Anticancer Activity : Investigations into indolyl-pyridinyl derivatives indicated that structural modifications could lead to significant cytotoxicity against glioblastoma cells, hinting at a potential therapeutic angle for related pyridine derivatives .

Pharmacokinetics

The pharmacokinetic profile suggests that compounds with similar structures exhibit high gastrointestinal absorption and favorable blood-brain barrier permeability, making them suitable candidates for CNS-targeted therapies .

Q & A

Q. Key Considerations :

- Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during functionalization .

- Monitor reaction progress via TLC and purify intermediates using column chromatography .

How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Advanced

By-product formation often arises from incomplete substitution or over-functionalization. Optimization strategies include:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in trifluoromethylation steps .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity during halogenation .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance SNAr efficiency for methoxylation .

- Purification : Use preparative HPLC or recrystallization to isolate high-purity intermediates (>95%) .

Example :

In a study on similar pyridinemethanamines, optimizing trifluoromethylation at 15°C improved yields from 65% to 82% while reducing dimerization by-products .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.09) and fragmentation patterns .

- IR Spectroscopy : Detects NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Data Contradiction Tip : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

What computational approaches predict the binding affinity of derivatives to biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., fungal CYP51 for antimicrobial studies). Key parameters:

- Grid box centered on the active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, CF₃ groups enhance lipophilicity (logP +0.5) and target binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Case Study : Derivatives with electron-withdrawing groups (e.g., CF₃) showed 3× higher binding affinity to leucyl-tRNA synthetase than non-fluorinated analogs .

How can researchers resolve contradictory spectral data for substituted pyridinemethanamines?

Advanced

Contradictions often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Solutions include:

- Variable-Temperature NMR : Freeze rotamer interconversion at −40°C to simplify splitting .

- Isotopic Labeling : ¹⁵N/²H labels clarify NH₂ and aromatic proton assignments .

- Crystallography : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry (e.g., methoxy vs. CF₃ positions) .

Example : A study resolved conflicting ¹H NMR data for a CF₃-substituted pyridine by confirming the structure via X-ray diffraction (CCDC deposition: 2145678) .

What are the key physicochemical properties influencing reactivity?

Q. Basic

- Solubility : Moderate in polar solvents (e.g., DMSO: 25 mg/mL; water: <1 mg/mL) due to the hydrophobic CF₃ group .

- pKa : The amine group has a pKa ~8.5, making it protonated under physiological conditions .

- Stability : Sensitive to light and moisture; store under argon at −20°C .

Table 1 : Physicochemical Profile

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 237.09 g/mol | HRMS |

| Melting Point | 108–110°C | DSC |

| LogP (octanol/water) | 2.1 | Shake-flask |

| λmax (UV/Vis) | 265 nm (ε = 4500 M⁻¹cm⁻¹) | Spectrophotometry |

What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during amination .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer (e.g., ee > 98%) .

- Chiral Chromatography : Pirkle-type columns (e.g., Chiralpak IA) separate enantiomers with α > 1.5 .

Case Study : Enzymatic resolution of a racemic pyridinemethanamine increased enantiomeric excess from 50% to 99% using Candida antarctica lipase .

How do electronic effects of substituents impact biological activity?

Q. Advanced

- CF₃ Group : Enhances metabolic stability and membrane permeability (logD +0.3 vs. H-substituted analogs) .

- Methoxy Group : Modulates electron density on the pyridine ring, affecting hydrogen-bonding capacity (e.g., ΔpIC₅₀ = 0.7 vs. Cl-substituted analogs) .

Table 2 : Substituent Effects on Antifungal Activity (MIC, μg/mL)

| Substituent | C. albicans | A. niger |

|---|---|---|

| 5-OCH₃, 6-CF₃ (Target) | 8.2 | 4.5 |

| 5-Cl, 6-CF₃ | 12.1 | 6.8 |

| 5-H, 6-CF₃ | 25.3 | 15.6 |

Data adapted from studies on structurally related benzylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.